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molecular formula C6H8N2<br>CN(CH2)4CN<br>C6H8N2 B1665535 Adiponitrile CAS No. 111-69-3

Adiponitrile

Cat. No. B1665535
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772527B2

Procedure details

The isomerization of cis-2-pentenenitrile (boiling point 127° C./1013 mbar) gives rise to the target products trans-3-pentenenitrile (boiling point 143° C./1013 mbar) and cis-3-pentenenitrile (boiling point 146° C./1013 mbar), and also small amounts of 4-pentenenitrile (boiling point 146° C./1013 mbar) and trans-2-pentenenitrile (boiling point 144° C./1013 mbar). Trans-3-pentenenitrile, cis-3-pentenenitrile and 4-pentenenitrile can be used, after distillative removal, for the hydrocyanation with hydrogen cyanide to give adiponitrile. cis- and trans-2-pentenenitrile can be recycled into the isomerization stage after distillative removal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])C/C=C/C.[C:7](#[N:12])[CH2:8]/[CH:9]=[CH:10]\[CH3:11].[C:13](#[N:18])CCC=C>>[CH:1]#[N:6].[C:13](#[N:18])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]#[N:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C\C=C\C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C\C=C/C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after distillative removal

Outcomes

Product
Name
Type
product
Smiles
C#N
Name
Type
product
Smiles
C(CCCCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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